molecular formula C33H44O4 B14434841 7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid CAS No. 78447-90-2

7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid

Cat. No.: B14434841
CAS No.: 78447-90-2
M. Wt: 504.7 g/mol
InChI Key: UUJQKQPTJLXRNN-UHFFFAOYSA-N
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Description

7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid is a complex organic compound that combines the structural features of anthracene and octadecanoic acid. Anthracene is a polycyclic aromatic hydrocarbon, while octadecanoic acid, also known as stearic acid, is a long-chain fatty acid. The compound is characterized by the presence of an anthracene moiety attached to the octadecanoic acid via an ester linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid typically involves the esterification of anthracene-9-carboxylic acid with octadecanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include:

    Temperature: Room temperature to 60°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The ester linkage can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring of anthracene can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Bromine (Br2) or nitric acid (HNO3) for bromination and nitration, respectively.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Brominated or nitrated anthracene derivatives.

Scientific Research Applications

7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a probe in fluorescence microscopy.

    Industry: Utilized in the development of advanced materials, including photochromic and thermochromic materials.

Mechanism of Action

The mechanism of action of 7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid involves its interaction with molecular targets through its anthracene and fatty acid components. The anthracene moiety can intercalate into DNA, while the fatty acid chain can interact with lipid membranes. These interactions can influence various biochemical pathways, including signal transduction and membrane fluidity.

Comparison with Similar Compounds

Similar Compounds

  • Anthracene-9-carboxylic acid
  • Octadecanoic acid
  • 9-Anthracenecarboxylic acid

Comparison

Compared to its similar compounds, 7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid is unique due to its combined structural features, which confer both aromatic and fatty acid properties. This dual nature allows it to participate in a wider range of chemical reactions and applications, making it a versatile compound in scientific research.

Properties

CAS No.

78447-90-2

Molecular Formula

C33H44O4

Molecular Weight

504.7 g/mol

IUPAC Name

7-(anthracene-9-carbonyloxy)octadecanoic acid

InChI

InChI=1S/C33H44O4/c1-2-3-4-5-6-7-8-9-11-20-28(21-12-10-13-24-31(34)35)37-33(36)32-29-22-16-14-18-26(29)25-27-19-15-17-23-30(27)32/h14-19,22-23,25,28H,2-13,20-21,24H2,1H3,(H,34,35)

InChI Key

UUJQKQPTJLXRNN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(CCCCCC(=O)O)OC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

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